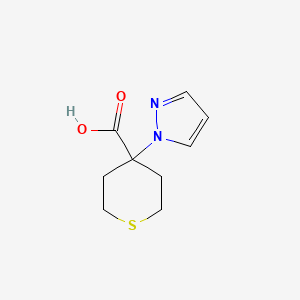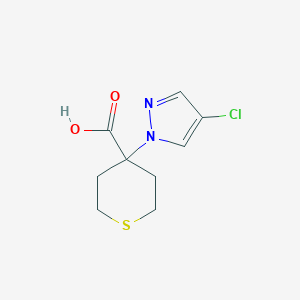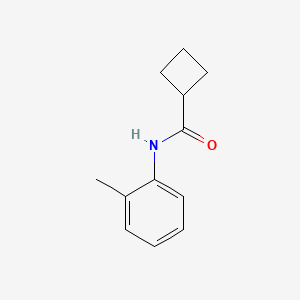
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of the amino acid, proline, and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer properties, and has been shown to induce apoptosis in cancer cells. This compound has also been found to have antiviral properties, and has been shown to inhibit the replication of the HIV virus. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. For example, this compound has been shown to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to inhibit the replication of the HIV virus. In addition, this compound has been shown to have anti-inflammatory properties, and has been found to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is that it is relatively easy to synthesize. In addition, this compound has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for the study of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid. One area of research could be to further investigate its potential use as a chiral auxiliary in asymmetric synthesis. Another area of research could be to investigate its potential use as an anticancer or antiviral agent. In addition, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes involved in various biochemical pathways.
Métodos De Síntesis
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of proline with 2,4-dimethoxyaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(12(15)16)11(14)13-9-5-4-8(17-2)6-10(9)18-3/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNAJYCZPQUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
